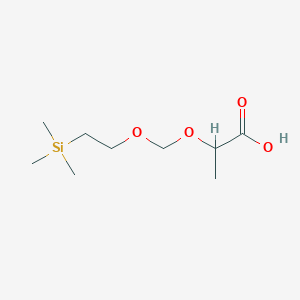
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid
Vue d'ensemble
Description
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid, also known as 2-TMS-MPA, is a powerful organic acid which has a wide range of applications in scientific research. It is an organosilicon compound which is used in the synthesis of various compounds and is an important reagent in organic synthesis. It is a colourless liquid with a low melting point and a boiling point of around 140°C. 2-TMS-MPA has been extensively studied and has been found to have many important applications in the synthesis and research of organic compounds.
Applications De Recherche Scientifique
Hydroxy-Protecting Group Properties
The compound serves as a versatile hydroxy-protecting group, useful in protecting hydroxyl groups of compounds that contain acid- and/or base-sensitive functional groups. It can be deprotected under virtually neutral conditions using a fluoride ion source (Wu, Shull, & Koreeda, 1996).
Reactivity with Michael Acceptors and Hydroxylic Compounds
This chemical demonstrates reactivity with Michael acceptors and hydroxylic compounds, which is crucial in various chemical syntheses. For example, it reacts with phenol and tert-butyl alcohol to form orthoformates, a process important in the identification of isomeric phenolic compounds (Pole, Sharma, & Warkentin, 1996).
Utility in Nucleoside Chemistry
It is utilized in nucleoside chemistry, specifically in the synthesis of nucleosidic thiocyanates, which are explored for their potential as mechanism-based inhibitors of ribonucleoside diphosphate reductase and as bioactive molecules (Chambert, Thomasson, & Décout, 2002).
Role in Vinyl and Silyl Enol Ether Oxidation
The compound is significant in the oxidation of vinyl and silyl enol ethers, particularly in the synthesis of compounds like 1-ethoxy-1-methoxy-2-hydroxyoctane and 1-hydroxy-2-octanone, through reactions with hydrogen peroxide (Yamamoto, Tsuda, Sakaguchi, & Ishii, 1997).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-trimethylsilylethoxymethoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4Si/c1-8(9(10)11)13-7-12-5-6-14(2,3)4/h8H,5-7H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYIOTKZTBKTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OCOCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(Trimethylsilyl)ethoxy)methoxy)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



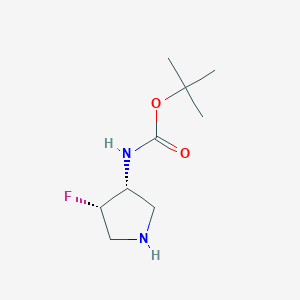

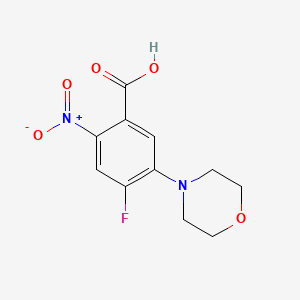

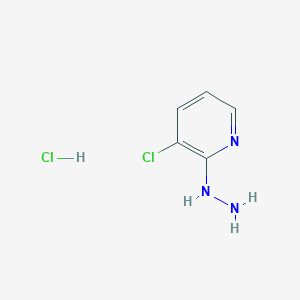
![1-(3-Isothiocyanatopropyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B3075716.png)
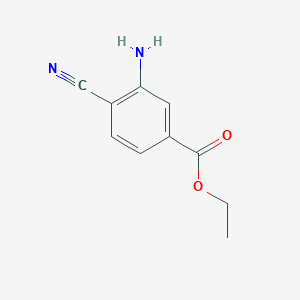
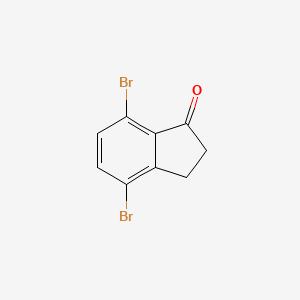



![N-[1-(furan-2-yl)ethyl]-N-hydroxyformamide](/img/structure/B3075773.png)
![3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B3075780.png)
